

Application Notes and Protocols for NMR Spectroscopy of 4-Propylveratrole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2-Dimethoxy-4-propylbenzene**

Cat. No.: **B1203786**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic resonance (NMR) spectroscopy of 4-propylveratrole (also known as dihydroeugenol or **1,2-dimethoxy-4-propylbenzene**). It includes tabulated ^1H and ^{13}C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and visual aids to clarify the molecular structure and experimental workflow.

Introduction to 4-Propylveratrole

4-Propylveratrole is a naturally occurring organic compound found in various essential oils. Its chemical structure, characterized by a propyl group and two methoxy groups attached to a benzene ring, makes it a subject of interest in flavor and fragrance chemistry, as well as a potential building block in synthetic organic chemistry and drug discovery. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this and related compounds.

NMR Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectral data for 4-propylveratrole. The data is typically acquired in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Table 1: ^1H NMR Data for 4-Propylveratrole (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.78 - 6.67	m	-	3H	Ar-H
3.87	s	-	3H	-OCH ₃
3.86	s	-	3H	-OCH ₃
2.53	t	7.5	2H	Ar-CH ₂ -CH ₂ -CH ₃
1.67 - 1.54	m	7.5	2H	Ar-CH ₂ -CH ₂ -CH ₃
0.93	t	7.4	3H	Ar-CH ₂ -CH ₂ -CH ₃

Table 2: ¹³C NMR Data for 4-Propylveratrole (in CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	Assignment
148.9	Quaternary	C-OCH ₃
147.2	Quaternary	C-OCH ₃
134.5	Quaternary	C-CH ₂ CH ₂ CH ₃
120.0	Tertiary	Ar-CH
111.9	Tertiary	Ar-CH
111.1	Tertiary	Ar-CH
55.9	Primary	-OCH ₃
55.8	Primary	-OCH ₃
37.9	Secondary	Ar-CH ₂ -CH ₂ -CH ₃
24.5	Secondary	Ar-CH ₂ -CH ₂ -CH ₃
13.9	Primary	Ar-CH ₂ -CH ₂ -CH ₃

Experimental Protocols

Detailed methodologies for the NMR analysis of 4-propylveratrole are provided below.

Protocol 1: Sample Preparation for NMR Spectroscopy

This protocol outlines the steps for preparing a high-quality NMR sample of 4-propylveratrole.

Materials:

- 4-Propylveratrole (5-25 mg for ^1H NMR; 20-50 mg for ^{13}C NMR)
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- High-quality 5 mm NMR tube and cap
- Pasteur pipette
- Small vial
- Vortex mixer (optional)

Procedure:

- **Weighing the Sample:** Accurately weigh the desired amount of 4-propylveratrole into a clean, dry small vial. For routine ^1H NMR, 5-10 mg is typically sufficient. For ^{13}C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
- **Dissolving the Sample:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing TMS to the vial.
- **Ensuring Homogeneity:** Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is crucial for acquiring high-resolution spectra.
- **Transfer to NMR Tube:** Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid introducing any solid particles into the tube. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette.

- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
- Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue soaked in isopropanol or ethanol to remove any dust or fingerprints.

Protocol 2: Acquisition of ^1H and ^{13}C NMR Spectra

This protocol describes the general procedure for acquiring 1D ^1H and ^{13}C NMR spectra on a standard NMR spectrometer.

Instrumentation and Parameters:

- NMR Spectrometer (e.g., 400 MHz or higher)
- Standard 5 mm probe
- Software for NMR data acquisition and processing

^1H NMR Acquisition:

- Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the CDCl_3 . Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- Standard ^1H Spectrum:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - Spectral Width: Typically 12-16 ppm.
 - Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

- Relaxation Delay (D1): 1-2 seconds.
- Data Processing:
 - Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate the signals to determine the relative number of protons.
 - Pick the peaks and determine their chemical shifts, multiplicities, and coupling constants.

¹³C NMR Acquisition:

- Tuning the Probe: Ensure the probe is tuned to the ¹³C frequency.
- Standard ¹³C Spectrum (Proton Decoupled):
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: Typically 0-220 ppm.
 - Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more), depending on the sample concentration.
 - Relaxation Delay (D1): 2-5 seconds.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ ($\delta \approx 77.16$ ppm) or the TMS signal if observed.

- Pick the peaks to determine their chemical shifts.

Visualizations

The following diagrams illustrate the chemical structure of 4-propylveratrole with atom numbering for NMR assignments and the general workflow for NMR analysis.

[Click to download full resolution via product page](#)

NMR Experimental Workflow Structure of 4-Propylveratrole

- To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy of 4-Propylveratrole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1203786#nmr-spectroscopy-of-4-propylveratrole\]](https://www.benchchem.com/product/b1203786#nmr-spectroscopy-of-4-propylveratrole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

